[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone
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Overview
Description
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone is a complex organic compound that features a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. The process often starts with the preparation of the piperazine and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting on specific molecular targets in the body.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H32FN3O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H32FN3O/c1-19-4-3-5-24(20(19)2)28-14-16-29(17-15-28)25(30)22-10-12-27(13-11-22)18-21-6-8-23(26)9-7-21/h3-9,22H,10-18H2,1-2H3 |
InChI Key |
MCFBBSPIIOWBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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